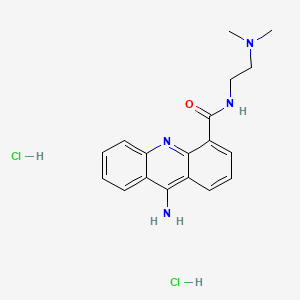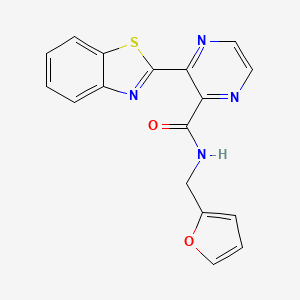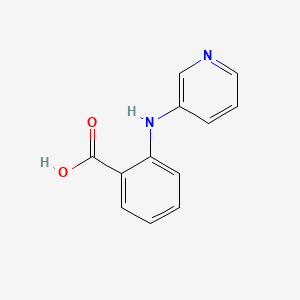![molecular formula C11H10N4 B12122876 5H-Indeno[1,2-d]pyrimidine-2,4-diamine CAS No. 95140-64-0](/img/structure/B12122876.png)
5H-Indeno[1,2-d]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Indeno[1,2-d]pyrimidine-2,4-diamine: is a heterocyclic compound that belongs to the class of indeno-pyrimidine derivatives. This compound is characterized by its fused ring structure, which includes both indene and pyrimidine moieties. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno[1,2-d]pyrimidine-2,4-diamine typically involves the condensation of substituted acetophenones with arylidenebisureas at elevated temperatures. This reaction results in the formation of 2-oxo-4,5-diaryl-5H-indeno[1,2-d]pyrimidines . The structure of the synthesized compounds is confirmed through spectral methods and independent synthesis from 3-phenyl-1-indanone and arylidenebisureas .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 5H-Indeno[1,2-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5H-Indeno[1,2-d]pyrimidine-2,4-diamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been studied for its potential antiproliferative effects against cancer cells, particularly in lung carcinoma models . Additionally, it has been evaluated for its antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 5H-Indeno[1,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase-B, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications.
Comparison with Similar Compounds
5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione: This compound shares a similar indeno-pyrimidine structure and has been studied for its synthetic and pharmacological interest.
Thioxopyrimidine and thiazolo[3,2-a]pyrimidine derivatives: These compounds also contain fused heteroaryl rings and have been evaluated for their antimicrobial properties.
Uniqueness: 5H-Indeno[1,2-d]pyrimidine-2,4-diamine stands out due to its specific structural features and the range of reactions it can undergo
Properties
CAS No. |
95140-64-0 |
|---|---|
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5H-indeno[1,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H10N4/c12-10-8-5-6-3-1-2-4-7(6)9(8)14-11(13)15-10/h1-4H,5H2,(H4,12,13,14,15) |
InChI Key |
JEAWECDUKGTHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide](/img/structure/B12122795.png)

![Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-](/img/structure/B12122807.png)


![[(4-Methoxynaphthyl)sulfonyl][(4-methylphenyl)methyl]amine](/img/structure/B12122820.png)


![[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12122832.png)
![(5Z)-2-[(3,5-dichlorophenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122843.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12122851.png)



